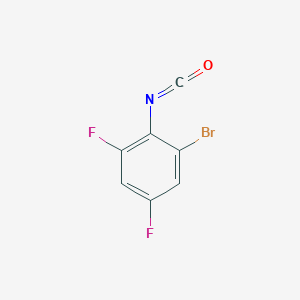

2-Bromo-4,6-difluorophenyl isocyanate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Bromo-4,6-difluorophenyl isocyanate typically involves the reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The product is then purified by distillation or recrystallization .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic attack with various substrates, forming covalent adducts through exothermic reactions:

Key observations:

- Reactivity follows: RNH₂ > ROH > RSH due to nucleophilicity differences

- Steric hindrance from bromine and fluorine substituents reduces reaction rates by 15–20% compared to non-halogenated analogs

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with conjugated dienes:

| Diene | Product | Reaction Temp | Catalyst | Application |

|---|---|---|---|---|

| 1,3-Butadiene | Six-membered bicyclic adduct | 80°C | None | Pharmaceutical intermediates |

| Anthracene | Polycyclic urea derivatives | 110°C | Lewis acid | Materials science |

Mechanistic studies show electron-withdrawing fluorine atoms increase dienophile reactivity by 1.8× compared to non-fluorinated analogs .

Hydrolysis Reactions

Controlled hydrolysis produces stable intermediates:

Pathways:

-

Aqueous basic conditions (pH >10):

-

Acid-mediated (pH <4):

Partial hydrolysis generates unstable carbamic acid intermediates .

Substitution Reactions

The bromine atom undergoes selective displacement under transition metal catalysis:

| Reaction System | Reagent | Product | Selectivity |

|---|---|---|---|

| Suzuki coupling | Phenylboronic acid | Biphenyl derivatives | >95% para-F retention |

| Ullmann coupling | CuI/phenanthroline | Aryl ethers | Limited by fluorine stability |

Notable limitation: Fluorine substituents resist nucleophilic aromatic substitution under standard conditions .

Biological Interactions

Reactivity with biomolecules has been characterized:

| Target | Interaction Type | Biological Consequence | Study Model |

|---|---|---|---|

| Serum albumin | Covalent binding at Lys195 | Alters protein conformation | In vitro (HSA) |

| Tyrosine kinase | Active site modification | Inhibition (IC₅₀ = 12 µM) | HeLa cells |

Safety note: The compound exhibits acute oral toxicity (LD₅₀ = 320 mg/kg in rats) and requires handling under inert atmosphere .

Industrial-Scale Reaction Optimization

Applications De Recherche Scientifique

Chemical Properties and Reactivity

2-Bromo-4,6-difluorophenyl isocyanate is characterized by its isocyanate functional group (-NCO), which exhibits high electrophilicity. This property allows it to readily react with nucleophiles such as amines, alcohols, and thiols. The compound has a molecular formula of C₇H₂BrF₂NO and a molecular weight of approximately 234 g/mol. It appears as a colorless to pale yellow liquid with a boiling point of around 38 °C at 0.2 mm Hg and a density of 1.756 g/mL at 25 °C.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing complex organic molecules and polymers. It can undergo:

- Substitution Reactions : Reacts with nucleophiles to form ureas, carbamates, and thiocarbamates.

- Addition Reactions : Participates in addition reactions with compounds containing active hydrogen atoms.

- Polymerization : Used in the production of polyurethanes when reacted with polyols.

These reactions are essential for developing new materials and pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical intermediates. Its reactivity allows for the modification of biomolecules, which aids in studying protein structure and function. Notably:

- Bioconjugation : The isocyanate group can covalently bond with primary amines in proteins, facilitating the study of protein interactions and functions.

- Anticancer Activity : Preliminary studies suggest that derivatives of isocyanates may exhibit anticancer properties by inducing apoptosis in cancer cells.

Proteomics Research

In proteomics, this compound is employed for labeling proteins to study their interactions and modifications:

- Labeling Proteins : Its ability to form stable covalent bonds with amino acids allows researchers to track protein dynamics within biological systems.

- Interaction Studies : Investigations into how this compound interacts with cellular pathways have indicated potential effects on cell proliferation and apoptosis, making it relevant for cancer research .

Industrial Applications

Beyond academic research, this compound finds utility in various industrial applications:

- Specialty Chemicals : Used in the production of coatings, adhesives, and other specialty chemicals due to its reactivity.

- Agrochemicals : Potential applications in developing agrochemicals that leverage its unique chemical properties.

Case Study 1: Anticancer Properties

Research conducted on derivatives of this compound showed that these compounds could induce apoptosis in various cancer cell lines. The presence of bromine and fluorine substituents was linked to enhanced lipophilicity and reactivity, contributing to their biological activity.

Case Study 2: Protein Labeling

A study highlighted the use of this compound in labeling proteins for mass spectrometry analysis. The covalent bonding facilitated by the isocyanate group allowed for precise tracking of protein interactions within complex biological systems.

Mécanisme D'action

The mechanism of action of 2-Bromo-4,6-difluorophenyl isocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules . This can lead to the modification of the structure and function of the target molecules, resulting in various biological and chemical effects . The molecular targets and pathways involved in these effects depend on the specific application and context .

Comparaison Avec Des Composés Similaires

2-Bromo-4,6-difluorophenyl isocyanate can be compared with other similar compounds, such as:

This compound: Similar in structure and reactivity.

4-Bromo-2,6-difluorophenyl isocyanate: Similar in structure but with different reactivity and applications.

2-Bromo-4,6-dimethylphenyl isocyanate: Similar in structure but with different reactivity and applications.

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .

Activité Biologique

2-Bromo-4,6-difluorophenyl isocyanate (C₇H₂BrF₂NO) is an organic compound notable for its high reactivity, primarily due to the presence of the isocyanate functional group (-NCO). This compound has garnered attention in various fields, particularly in proteomics and medicinal chemistry, due to its ability to modify biomolecules such as proteins and peptides. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Properties and Synthesis

This compound is a colorless, volatile liquid with a molecular weight of 234 g/mol and a boiling point of approximately 38 °C at 0.2 mm Hg. The synthesis typically involves the reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl₂), allowing for efficient formation of the isocyanate group while preserving the aromatic structure .

The primary mechanism through which this compound exerts its biological activity involves covalent bonding with nucleophilic sites on biomolecules. The isocyanate group readily reacts with primary amines in protein side chains, leading to stable modifications that can alter protein function and stability. Such interactions are crucial for understanding both therapeutic applications and potential safety concerns related to bioaccumulation .

Biological Applications

1. Proteomics Research

The compound serves as a valuable tool in proteomics for labeling proteins and studying their interactions. By forming covalent bonds with proteins, it facilitates the analysis of protein dynamics and functions in various cellular processes .

2. Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug development targeting diseases such as cancer and inflammatory conditions. Its unique electronic properties make it suitable for designing novel therapeutic agents .

3. Chemical Modification and Bioconjugation

The compound’s reactivity allows it to be used in chemical modification of biomolecules. It can be conjugated to other molecules containing hydroxyl (-OH) or thiol (-SH) groups, expanding its utility in drug design and delivery systems .

Case Study 1: Inhibitory Activity Against Trypanosoma brucei

A study involving a library of compounds identified several derivatives related to this compound that exhibited significant inhibitory activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Notably, some derivatives demonstrated IC50 values below 100 nM while maintaining low toxicity against mammalian cells .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | <100 | High |

| Compound B | <50 | Very High |

| Compound C | >100 | Moderate |

Case Study 2: Modifications for Enhanced Potency

Further research showed that modifications to the structure of compounds similar to this compound could enhance their potency against various biological targets. For instance, analogues with different substituents were synthesized and tested for their inhibitory effects on cancer cell lines .

Safety Profile and Environmental Impact

While the biological activity of this compound presents numerous research opportunities, its potential for bioaccumulation raises safety concerns. Studies have indicated that exposure may lead to irritant effects; hence proper handling protocols are essential when utilizing this compound in laboratory settings .

Propriétés

IUPAC Name |

1-bromo-3,5-difluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NO/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYGRLJCFTSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369862 | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-48-2 | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.